molecular formula C7H8N4 B11924336 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 30458-69-6

3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B11924336
CAS No.: 30458-69-6
M. Wt: 148.17 g/mol
InChI Key: VSXIONDMVNNUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine is a versatile nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets and biomolecules, making it an exceptionally valuable building block for drug discovery and pharmaceutical research . Research into the imidazo[4,5-b]pyridine core has revealed significant potential in developing novel anticancer agents. Derivatives based on this scaffold have demonstrated potent antiproliferative activity against diverse human cancer cell lines, including colorectal carcinoma (HCT-116), with IC50 values reaching the sub-micromolar range (e.g., 0.4 µM) . The compound's mechanism of action in oncology research is multifaceted, with studies showing related structures acting as inhibitors of tubulin polymerization—disrupting microtubule dynamics critical for cell division —and as potent inhibitors of various kinase targets such as Aurora A kinase, which is overexpressed in numerous cancer types . Beyond oncology, this chemical scaffold shows promise in anti-inflammatory research. Specific 2,3-diaryl-substituted analogues have exhibited selective cyclooxygenase-2 (COX-2) inhibitory activity, with one study reporting a compound that demonstrated a 2-fold selectivity for COX-2 over COX-1, operating through a binding mode similar to the drug celecoxib . The compound is for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30458-69-6

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

3-methylimidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C7H8N4/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3,(H2,8,10)

InChI Key

VSXIONDMVNNUMA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyl 3h Imidazo 4,5 B Pyridin 2 Amine and Substituted Imidazo 4,5 B Pyridines

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions represent foundational and widely utilized strategies for the construction of the imidazo[4,5-b]pyridine ring system. These methods typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.

Approaches from 2,3-Diaminopyridines and Carbonyl Electrophiles

A prevalent and classical method for synthesizing the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridines with various carbonyl-containing electrophiles, such as aldehydes and carboxylic acids (or their derivatives). nih.govmdpi.com This approach hinges on the initial formation of a Schiff base or an amide, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic imidazole ring.

The reaction of a 2,3-diaminopyridine (B105623) with an aldehyde, followed by oxidation, is a direct route to 2-substituted imidazo[4,5-b]pyridines. For instance, reacting 2,3-diaminopyridine with various benzaldehydes in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) in DMSO provides the corresponding 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives in moderate to high yields. mdpi.com A promoter such as chlorotrimethylsilane in DMF can also be used, with air serving as the oxidant, to achieve good yields. nih.gov

Similarly, formic acid can be used as the carbonyl source to produce the unsubstituted imidazo[4,5-b]pyridine scaffold. nih.gov The use of esters in a solvent-free condensation mediated by lithium bromide has also been reported as an efficient method for generating 2-substituted derivatives. nih.gov

Table 1: Synthesis of Imidazo[4,5-b]pyridines from 2,3-Diaminopyridines and Aldehydes

Starting Diaminopyridine Aldehyde Catalyst/Oxidant Product Yield (%) Reference
2,3-Diaminopyridine Benzaldehyde Na₂S₂O₅ / DMSO 2-Phenyl-1H-imidazo[4,5-b]pyridine 56 mdpi.com
5-Bromo-2,3-diaminopyridine Benzaldehyde Na₂S₂O₅ / DMSO 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine 91 mdpi.com

Strategies Utilizing Activated Nitriles (e.g., Malononitrile (B47326), Ethyl Cyanoacetate)

Activated nitriles, particularly malononitrile, serve as versatile reagents for constructing the pyridine portion of the imidazo[4,5-b]pyridine system onto a pre-functionalized imidazole precursor. This "imidazole-first" approach offers an alternative pathway to highly functionalized derivatives.

In one such strategy, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles react with malononitrile under mild conditions. acs.org The reaction outcome is dependent on the presence or absence of a base. Without a base, the reaction yields 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines. acs.org This transformation proceeds through a nucleophilic attack of the malononitrile anion on the cyanoformimidoyl group, followed by cyclization. acs.org

Conversely, when a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used, the reaction with malononitrile leads to the formation of 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. nih.govacs.org An intermediate, 5-amino-1-aryl-4-(1-amino-2,2-dicyanovinyl)imidazole, can be isolated in the presence of DBU, which then undergoes intramolecular cyclization to form the final product. acs.org

Table 2: Synthesis of Imidazo[4,5-b]pyridines using Malononitrile

Imidazole Precursor Conditions Product Yield (%) Reference
5-Amino-1-(4-tolyl)-4-(cyanoformimidoyl)imidazole Malononitrile, Acetonitrile, -10°C 5-Amino-6,7-dicyano-3-(4-tolyl)-3H-imidazo[4,5-b]pyridine High acs.org

Tandem Reaction Sequences for Imidazo[4,5-b]pyridine Scaffold Construction

A notable example starts from 2-chloro-3-nitropyridine (B167233). nih.govnih.gov The process involves a sequence of a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by the in situ reduction of the nitro group to an amine, and subsequent heteroannulation with an aldehyde. nih.govnih.gov This method allows for the introduction of diverse substituents at both the N-3 and C-2 positions of the final imidazo[4,5-b]pyridine product with only a single chromatographic purification step. nih.gov This green chemistry approach often utilizes environmentally benign solvents like a water-isopropanol mixture. nih.govnih.gov

Another tandem approach involves the palladium-catalyzed cross-coupling of 3-amino-2-chloropyridine, which is discussed in more detail in the transition-metal catalysis section but represents a powerful method for constructing the core structure in a sequential manner.

Transition-Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve transformations that are difficult or impossible via classical methods. Palladium catalysis, in particular, has become an indispensable tool for C-N bond formation in the synthesis of nitrogen-containing heterocycles like imidazo[4,5-b]pyridines.

Palladium-Catalyzed Coupling and Cyclization Methodologies

Palladium-catalyzed reactions offer efficient and regioselective pathways to the imidazo[4,5-b]pyridine core. These methods often involve the coupling of a suitably functionalized pyridine derivative with a nitrogen-containing nucleophile, leading directly to the cyclized product.

A powerful strategy for the synthesis of N-1 and C-2 substituted imidazo[4,5-b]pyridines is the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. nih.govorganic-chemistry.orgnih.gov This reaction couples a 3-amino-2-chloropyridine with a primary amide. The initial C-N bond formation is followed by an in situ cyclization and dehydration within the same reaction vessel to afford the final product. organic-chemistry.org

This methodology provides a facile and quick route to a variety of substituted products, addressing challenges in regioselective synthesis, particularly for substitution at the N-1 position. organic-chemistry.org The reaction conditions typically involve a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a suitable phosphine ligand like Me₄tBu-XPhos, and a base in a solvent like tert-butanol. nih.govorganic-chemistry.org This approach has been successfully applied to the total synthesis of the mutagen 1-Me-5-PhIP. organic-chemistry.org

The Buchwald-Hartwig cross-coupling reaction is another key palladium-mediated C-N bond-forming reaction used in this context. It has been employed to synthesize C-2 substituted imidazo[4,5-b]pyridine analogues by coupling 2-halo-imidazo[4,5-b]pyridines with various nucleophiles, including enolizable heterocycles. researchgate.netresearchgate.net

Table 3: Palladium-Catalyzed Amidation for Imidazo[4,5-b]pyridine Synthesis

Pyridine Substrate Amide Coupling Partner Catalyst/Ligand Product Yield (%) Reference
3-Amino-2-chloropyridine Primary Amides Pd₂(dba)₃ / Me₄tBu-XPhos N-1, C-2 Substituted Imidazo[4,5-b]pyridines 51-99 nih.govorganic-chemistry.org
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds in the synthesis of complex organic molecules, including substituted imidazo[4,5-b]pyridines.

The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryl compounds and has been applied to the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov This reaction typically involves the coupling of an organoboron reagent with a halide in the presence of a palladium catalyst. nih.gov For instance, a series of novel pyridine derivatives have been synthesized via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. nih.gov The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. Optimized conditions have been developed for the synthesis of 2,6-diphenyl substituted imidazo[4,5-b]pyridines, which are of interest for their potential biological activities. nih.govresearchgate.net

Table 1: Examples of Suzuki Coupling for Pyridine Derivatives
Starting MaterialCoupling PartnerCatalystProductYieldReference
5-bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄N-[5-(aryl)-2-methylpyridin-3-yl]acetamideModerate to Good nih.gov
2,6-dichloro-3-nitropyridinePhenylboronic acidPd(PPh₃)₄2-chloro-3-nitro-6-phenylpyridine- nih.gov

The Sonogashira coupling provides a reliable method for the synthesis of alkynyl-substituted heterocycles by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction has been successfully employed for the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines and terminal alkynes. scirp.org The reaction conditions, including catalyst loading, base, and temperature, have been optimized to achieve excellent yields. scirp.org

Copper-Catalyzed Transformations

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed transformations for certain C-C and C-N bond formations.

Copper-catalyzed C-H amination offers a direct approach to introduce nitrogen-containing functional groups onto the imidazo[4,5-b]pyridine scaffold. This method avoids the need for pre-functionalized substrates. For example, a copper(II)-catalyzed tandem reaction between a pyridine ketone and benzylamine has been developed to synthesize 1,3-diarylated imidazo[1,5-a]pyridines through a condensation-amination-oxidative dehydrogenation process, using clean O₂ as the oxidant. organic-chemistry.orgnih.gov This strategy is noted for its operational simplicity and environmental friendliness. organic-chemistry.org

Direct C-H alkynylation of 3H-imidazo[4,5-b]pyridines has been achieved using gem-dibromoalkenes as alkyne precursors. researchgate.net This method utilizes an inexpensive copper catalyst, such as CuBr·SMe₂ or Cu(OAc)₂, a phosphine ligand, and a base to facilitate the C-H functionalization at the C2 position. researchgate.net This protocol is compatible with a variety of substituents on both the imidazo[4,5-b]pyridine core and the gem-dibromoalkene. researchgate.net

Regioselective Synthesis and Alkylation of the Imidazo[4,5-b]pyridine Nucleus

Controlling the regioselectivity of substitution on the imidazo[4,5-b]pyridine ring system is a significant challenge in the synthesis of its derivatives.

Control of N-Substitution Patterns (N1, N3)

The imidazo[4,5-b]pyridine core has two nitrogen atoms in the imidazole ring (N1 and N3) where substitution can occur, leading to the formation of regioisomers. The development of regioselective alkylation methods is therefore of high importance. nih.gov Alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine under phase transfer catalysis conditions can lead to the formation of different N-substituted regioisomers. researchgate.net The reaction of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine with allyl bromide or propargyl bromide under phase-transfer catalysis conditions has been shown to produce N3-substituted products in good yields. uctm.edu

A solid-phase synthesis approach has also been developed for the directed synthesis of trisubstituted imidazo[4,5-b]pyridines and their imidazo[4,5-c]pyridine isomers. acs.org By carefully choosing the combination of polymer-supported and solution-phase reagents, it is possible to control the final substitution pattern. acs.org

Regioselective Functionalization of the Pyridine Ring (e.g., C6)

Selective functionalization of the pyridine ring of the imidazo[4,5-b]pyridine nucleus allows for the introduction of various substituents to modulate the properties of the final compound. For instance, new N-substituted imidazo[4,5-b]pyridine derivatives have been prepared by alkylating 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridines. uctm.edu The bromine atom at the C6 position serves as a handle for further functionalization, for example, via Suzuki cross-coupling reactions to introduce aryl groups. nih.gov

Sustainable and Green Chemistry Approaches in Imidazo[4,5-b]pyridine Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of imidazo[4,5-b]pyridines, several green chemistry approaches have been explored.

One such approach involves the use of water as a solvent and avoiding the use of oxidative reagents. A methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine has been developed where 2,3-diaminopyridine reacts with substituted aryl aldehydes in water under thermal conditions. mdpi.comnih.gov This reaction proceeds via an air oxidative cyclocondensation in one step to give excellent yields. mdpi.comnih.gov

Microwave-assisted synthesis is another green technique that has been applied to the synthesis of imidazo[4,5-b]pyridine derivatives. This method often leads to reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. eurjchem.com

Furthermore, metal-free synthetic routes are being investigated to avoid the use of potentially toxic and expensive metal catalysts. rsc.org For instance, a rapid, metal-free synthesis of imidazo[1,2-a]pyridines in water at ambient conditions has been reported, highlighting a significant improvement in green metrics compared to existing methods. rsc.org

Table 2: Green Chemistry Approaches in Imidazopyridine Synthesis
MethodKey FeaturesSubstratesProductReference
Thermal, Water-basedNo oxidative reagent, air oxidation2,3-diaminopyridine, aryl aldehydes2-substituted-1H-imidazo[4,5-b]pyridine mdpi.comnih.gov
Microwave-assistedReduced reaction time, higher yields5-bromo-2,3-diaminopyridine, aromatic aldehydes6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine eurjchem.com
Metal-free, AqueousRapid, ambient conditionsN-propargylpyridiniumsImidazo[1,2-a]pyridines rsc.org

Solvent-Free Reaction Conditions

The execution of chemical reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified purification processes. For the synthesis of imidazo[4,5-b]pyridines, solvent-free conditions have been successfully employed, often facilitated by microwave irradiation or mechanochemical methods to provide the necessary energy for the reaction.

One notable approach involves the pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones. nih.gov This reaction, catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid, proceeds under solventless conditions to yield imidazo[1,2-a]pyridines, a related class of compounds. nih.gov The absence of a solvent simplifies the workup procedure, often leading to an easily separable mixture of products. acs.org Additionally, heating reactants on a sand bath is another simple and effective method for achieving solvent-free synthesis of related condensed imidazoles. researchgate.net These methods highlight a trend towards minimizing solvent use in the synthesis of nitrogen-containing heterocyclic compounds.

Table 1: Examples of Solvent-Free Synthesis

Reactants Catalyst Conditions Product Class Reference
2-Aminopyridines, Acetophenones p-TSA or H₂SO₄ Heating Imidazo[1,2-a]pyridines nih.govacs.org

Utilization of Environmentally Benign Solvents (e.g., Water-Isopropanol, Glycerol)

The use of green solvents is a cornerstone of sustainable chemistry. Water, isopropanol, and glycerol are attractive alternatives to traditional volatile organic solvents due to their low toxicity, biodegradability, and availability.

Glycerol, a non-toxic and biodegradable solvent, has been investigated for the synthesis of imidazo[1,2-a]pyridines, although initial trials in a three-component reaction resulted in low yields. nih.gov Despite this, glycerol is recognized as an effective promoting medium for various organic reactions, often allowing for catalyst-free conditions and easy recovery and reuse of the solvent. csic.es

The development of protocols using water or aqueous mixtures represents a significant step forward. For instance, micellar-mediated reactions in the presence of sodium dodecyl sulfate (SDS) in water have been developed for the synthesis of imidazo[1,2-a]pyridines. acs.org This approach leverages the unique properties of micelles to facilitate reactions between organic substrates in an aqueous environment.

Table 2: Synthesis in Environmentally Benign Solvents

Reaction Type Solvent Catalyst/Conditions Product Class Reference
Three-component reaction Glycerol Phosphotungstic acid Imidazo[1,2-a]pyridines nih.gov
Micellar-mediated reaction Water Sodium dodecyl sulfate (SDS) Imidazo[1,2-a]pyridines acs.org

Catalyst-Free Synthetic Protocols

Eliminating the need for a catalyst, particularly those based on heavy metals, further enhances the green credentials of a synthetic method. Catalyst-free protocols for the synthesis of imidazo[4,5-b]pyridine derivatives often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of promoting media like glycerol. csic.es

For example, the condensation of 2-aminopyridine (B139424) with halogenoesters can proceed without a catalyst by simply refluxing the mixture in ethanol to produce key intermediates for imidazo[1,2-a]pyridines. acs.org Similarly, the synthesis of di(indolyl)methanes, a reaction that typically requires an acid catalyst, can be effectively carried out in glycerol without any catalyst. csic.es These examples demonstrate the potential for developing catalyst-free pathways for the synthesis of a range of heterocyclic compounds.

Table 3: Examples of Catalyst-Free Synthetic Protocols

Reactants Solvent/Conditions Product Class Reference
2-Aminopyridine, Halogenoesters Ethanol, Reflux Imidazo[1,2-a]pyridines acs.org
Aldehydes, Indoles Glycerol, 90 °C Di(indolyl)methanes csic.es

Functional Group Compatibility and Substrate Scope in Synthetic Methods

The versatility of a synthetic method is determined by its compatibility with a wide range of functional groups and its applicability to a broad substrate scope. For the synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine and its analogues, methods that tolerate diverse functional groups are highly desirable as they allow for the creation of a wide array of derivatives for biological screening.

Modern synthetic methods, particularly those employing palladium-catalyzed cross-coupling reactions, have shown excellent functional group tolerance. For instance, the Suzuki-Miyayura cross-coupling is compatible with a broad spectrum of arylboronic acids, including those that are electron-rich, electron-poor, and heteroarylboronic acids. nih.gov Similarly, Buchwald-Hartwig cross-coupling reactions have been successfully used to couple 2-halo imidazo[4,5-b]pyridines with various nucleophiles. nih.gov

The development of one-pot, multicomponent reactions has also expanded the substrate scope for the synthesis of imidazo[4,5-b]pyridines, allowing for the transformation of commercially available pyridinamines, aldehydes, and azides into valuable products with wide structural diversity. researchgate.net Research has shown that many functional groups are tolerated during the synthesis of these target compounds, with excellent yields being achieved. nih.gov This broad compatibility is crucial for the synthesis of libraries of compounds for drug discovery and development.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Imidazo[4,5-b]pyridines
Imidazo[1,2-a]pyridines
p-Toluenesulfonic acid
Sulfuric acid
Sodium dodecyl sulfate
Di(indolyl)methanes

Advanced Characterization and Structural Elucidation of 3 Methyl 3h Imidazo 4,5 B Pyridin 2 Amine and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the structural framework of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing unparalleled insight into the connectivity and chemical environment of atoms. researchgate.net For derivatives of 3-Methyl-3H-imidazo[4,5-b]pyridine, ¹H and ¹³C NMR are routinely used. ipb.pt

In the ¹H NMR spectrum of 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, the methyl group protons (CH₃) appear as a singlet at approximately 3.97 ppm. mdpi.com The protons on the pyridine (B92270) ring and the aromatic benzene (B151609) ring resonate in the downfield region, typically between 7.37 and 8.45 ppm, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions. mdpi.com For instance, a doublet of doublets observed for a pyridine proton indicates coupling to two non-equivalent neighboring protons. mdpi.com

The ¹³C NMR spectrum provides complementary information, with the methyl carbon appearing at a characteristic chemical shift of around 30.82 ppm. mdpi.com The carbons of the pyridine and benzene rings, as well as the nitrile carbon, are observed at lower fields, each with a distinct chemical shift that reflects its electronic environment. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in definitively assigning these proton and carbon signals. researchgate.net COSY experiments establish correlations between coupled protons, while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the NMR spectra. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 3-Methyl-3H-imidazo[4,5-b]pyridine Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ 3.97 (s) 30.82
Pyridine-H 7.37 (dd), 8.16 (m), 8.45 (dd) 119.27, 127.71, 144.77, 149.15
Benzene-H 8.08 (d), 8.16 (m) 113.05, 118.92, 130.43, 133.16, 134.67, 135.05
Imidazole-C 152.64

Data for 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile in DMSO-d₆. mdpi.com s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. acs.org In the analysis of 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy. acs.org

For instance, the mass spectrum of 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile shows a protonated molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of 235.16. mdpi.com This experimental value is in excellent agreement with the calculated exact mass, confirming the molecular formula C₁₄H₁₀N₄. mdpi.com Similarly, for 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, the [M+H]⁺ ion is observed at m/z 287.98/289.98, with the characteristic isotopic pattern of a bromine-containing compound. mdpi.com

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Selected 3-Methyl-3H-imidazo[4,5-b]pyridine Derivatives

Compound Molecular Formula Calculated [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z)
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile C₁₄H₁₀N₄ 235.0933 235.16
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine C₁₃H₁₀BrN₃ 288.0136 287.98/289.98
4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile C₁₄H₉BrN₄ 313.0038 312.90/314.98

Observed values may vary slightly based on instrumentation and experimental conditions. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of a 3-Methyl-3H-imidazo[4,5-b]pyridine derivative will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

For example, the presence of an amino group (NH₂) in the parent compound, this compound, would be indicated by N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic rings typically appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused ring system are expected in the 1500-1650 cm⁻¹ region. For derivatives containing a nitrile group (C≡N), a sharp absorption band would be observed around 2220-2260 cm⁻¹. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The imidazo[4,5-b]pyridine core is a chromophore, and its UV-Vis absorption spectrum is influenced by the nature and position of substituents.

The introduction of auxochromic groups (e.g., amino, methyl) or extending the conjugation can lead to shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and changes in the molar absorptivity. The specific λmax values and the shape of the absorption bands can serve as a fingerprint for a particular derivative and provide insights into its electronic structure. The solvent can also influence the UV-Vis spectrum, with polar solvents often causing shifts in the absorption bands compared to nonpolar solvents.

X-ray Crystallography for Definitive Molecular Structure

While spectroscopic methods provide valuable structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms.

Determination of Bond Lengths, Angles, and Conformation

X-ray crystallographic analysis of this compound or its derivatives would provide precise measurements of all bond lengths and bond angles within the molecule. This data is crucial for understanding the geometry and electronic distribution of the fused ring system. For instance, the C-N bond lengths within the imidazole (B134444) and pyridine rings can offer insights into the degree of electron delocalization. The planarity of the fused ring system and the orientation of the methyl group and any other substituents relative to the ring can also be determined with high accuracy. This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for designing related compounds with specific functionalities.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structures of various imidazo[4,5-b]pyridine derivatives reveal intricate networks of intermolecular interactions that dictate their solid-state packing. These interactions are predominantly hydrogen bonds and π-π stacking, which play a pivotal role in the stabilization of the crystal lattice.

In a study of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, X-ray diffraction analysis has been instrumental in elucidating the three-dimensional arrangement of molecules. For instance, the crystal structure of 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine and 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine have been determined, providing a basis for understanding their molecular conformation and intermolecular contacts. uctm.edu

The following table summarizes the types of intermolecular interactions observed in some imidazo[4,5-b]pyridine derivatives, which can be extrapolated to understand the potential interactions in this compound.

Compound DerivativeIntermolecular Interaction Types
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineHydrogen bonding, π-π stacking
6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineHydrogen bonding, π-π stacking
4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenolN—H···N, O—H···Br, π-π interactions

Resolution of Tautomeric Forms in the Solid State

Tautomerism is a key feature of many heterocyclic compounds, including imidazo[4,5-b]pyridines. The position of a labile proton can significantly alter the electronic and steric properties of the molecule, thereby affecting its biological activity. For 2-amino-3H-imidazo[4,5-b]pyridine systems, several tautomeric forms are possible, primarily involving the migration of a proton between the imidazole and pyridine rings, as well as the exocyclic amino group.

The presence of the amino group at the C2 position introduces the possibility of amino-imino tautomerism. However, for 2-aminopyridine (B139424) derivatives, the amino form is generally found to be more stable than the imino form. nih.gov By analogy, it is highly probable that this compound exists predominantly in the amino form in the solid state.

Experimental evidence from X-ray crystallography of derivatives often confirms the existence of a single tautomer in the crystal lattice. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol shows the proton on one of the imidazole nitrogens, confirming the 1H-tautomer in this specific case. researchgate.net In another instance, the analysis of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one in the solid state confirmed the presence of only one tautomer. mdpi.com

The following table outlines the potential tautomeric forms of the core imidazo[4,5-b]pyridin-2-amine structure and the likely most stable form based on theoretical and analogous experimental data.

Tautomer NameDescriptionPredicted Stability
3H-aminoProton on N3 of imidazole, exocyclic amino groupMost Stable
1H-aminoProton on N1 of imidazole, exocyclic amino groupLess Stable
Pyridinic-N-H-aminoProton on pyridine nitrogen, exocyclic amino groupLess Stable
3H-iminoProton on exocyclic nitrogen, forming an imineLeast Stable

Chemical Transformations and Derivatization Strategies of the 3 Methyl 3h Imidazo 4,5 B Pyridin 2 Amine Scaffold

Reactivity of the Exocyclic Amino Group (C2-amine)

The amino group at the C2 position of the imidazole (B134444) ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's biological activity and physicochemical properties.

The exocyclic amino group at the C2 position of the imidazo[4,5-b]pyridine core possesses nucleophilic character, making it amenable to acylation reactions to form corresponding amides. While direct studies on the acylation of 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine are not extensively detailed in the available literature, the general reactivity of 2-amino-imidazo[4,5-b]pyridines supports this transformation. The formation of an amide bond is a widely used strategy in medicinal chemistry to introduce diverse substituents and modulate biological activity. escholarship.org

The process of nucleophilic acyl substitution involves the attack of the amino group on an acylating agent, such as an acid chloride or an anhydride, leading to the formation of a tetrahedral intermediate which then collapses to yield the amide product. libretexts.org This reaction is fundamental in the synthesis of a variety of organic compounds. nih.gov

The C2-amino group serves as a versatile handle for a range of chemical modifications beyond acylation. A common strategy for the C2 amination of the imidazo[4,5-b]pyridine scaffold involves an initial halogenation at the C2 position, followed by a nucleophilic aromatic substitution (SNAr) with a primary or secondary amine. nih.govresearchgate.net This two-step process allows for the introduction of a diverse set of amino substituents.

This regioselective sequence is described as being operationally simple and provides an efficient route to access derivatives of protected imidazo[4,5-b]pyridines. nih.govresearchgate.net Such modifications are crucial for exploring the structure-activity relationships of this class of compounds. The synthesis of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines as potent Akt inhibitors highlights the importance of substitutions at this position for biological activity. nih.gov

Reactivity at the Imidazole Nitrogen Atoms (N1, N3)

The imidazole ring of this compound contains two nitrogen atoms, N1 and N3, which can potentially undergo reactions such as alkylation. The existing methyl group at the N3 position significantly influences the regioselectivity of these reactions.

Alkylation of the imidazo[4,5-b]pyridine core is a common method for introducing substituents, but it can often lead to a mixture of monoalkylated and polyalkylated products due to the presence of multiple nitrogen atoms. mdpi.com In the case of 2-substituted-1H-imidazo[4,5-b]pyridines, alkylation can occur at either the N1 or N3 position of the imidazole ring, as well as the pyridine (B92270) nitrogen.

For instance, the alkylation of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with alkyl halides under phase transfer catalysis conditions has been shown to yield a mixture of N1 and N3 regioisomers. The specific reaction conditions and the nature of the alkylating agent can influence the ratio of the resulting products.

A study on the synthesis of N-methyl-substituted imidazo[4,5-b]pyridines reported the preparation of 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile from the corresponding 1H-imidazo[4,5-b]pyridine precursor using methyl iodide and sodium hydride in DMF. mdpi.com This demonstrates the feasibility of introducing a methyl group at the N3 position.

Table 1: Examples of N-Alkylated Imidazo[4,5-b]pyridine Derivatives

PrecursorAlkylating AgentBaseProductYield (%)
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrileCH3INaH4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile13.2
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineCH3INaH6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine16.1
4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrileCH3INaH4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile12.0

Data sourced from a study on the biological activity of amidino-substituted imidazo[4,5-b]pyridines. mdpi.com

The presence of the methyl group at the N3 position in this compound has a significant impact on the molecule's reactivity and electronic properties. This substitution prevents further reactions at the N3 position and directs any subsequent N-alkylation to the N1 position or the pyridine nitrogen.

The methyl group, being an electron-donating group, can also influence the electron density distribution within the heterocyclic ring system. This can affect the nucleophilicity of the other nitrogen atoms and the reactivity of the ring towards electrophilic or nucleophilic attack. For example, studies on other heterocyclic systems have shown that the position of a methyl group can significantly influence the thermodynamics and kinetics of reactions. google.com The repositioning of a single methyl group can alter the enthalpy-entropy balance and activation barriers for certain transformations. google.com In the context of this compound, the N3-methyl group is expected to sterically hinder access to the adjacent C2 and C4 positions to some extent, which could influence the approach of reactants.

Functionalization of the Pyridine Ring

The pyridine portion of the this compound scaffold offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

The synthesis of various substituted imidazo[4,5-b]pyridines has demonstrated that the pyridine ring can be functionalized with different groups. For instance, the preparation of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives shows that a bromine atom can be introduced onto the pyridine ring, which can then serve as a handle for further cross-coupling reactions. eurjchem.com

Furthermore, the synthesis of 2-amino-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid indicates that a carboxylic acid group can be installed on the pyridine ring. moldb.com This functional group provides a valuable point for further derivatization, such as amide bond formation, to attach various side chains. The corresponding methyl ester, 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, 3-methyl-, methyl ester, is also a known compound.

Table 2: Examples of Functionalized Pyridine Rings in Imidazo[4,5-b]pyridine Systems

Compound NameFunctional Group on Pyridine Ring
6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridineBromo
2-Amino-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acidCarboxylic acid
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, 3-methyl-, methyl esterMethyl carboxylate

Halogenation and Subsequent Cross-Coupling

Halogenation of the imidazo[4,5-b]pyridine scaffold, particularly at the 6-position, is a common strategy to introduce a reactive handle for further diversification through cross-coupling reactions. Bromination is a frequently employed method. For instance, 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives can be synthesized, and these halogenated intermediates are then utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl or other substituents. eurjchem.comnih.gov

A modified synthetic approach for the food mutagen PHIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) highlights the utility of this strategy. This method involves an optimized palladium-catalyzed Buchwald cross-coupling of a 2-halo-1-methyl-imidazo[4,5-b]pyridine with benzophenoneimine, followed by acidic hydrolysis. Subsequently, a Suzuki cross-coupling reaction is performed to introduce the phenyl group at the 6-position.

The table below summarizes representative halogenation and subsequent cross-coupling reactions on the imidazo[4,5-b]pyridine scaffold.

Starting MaterialReagents and ConditionsProductYield (%)
2-substituted-3H-imidazo[4,5-b]pyridineN-Bromosuccinimide (NBS)6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridineVaries
2-halo-1-methyl-imidazo[4,5-b]pyridineBenzophenoneimine, Pd catalyst, base2-amino-1-methyl-imidazo[4,5-b]pyridine derivativeNot Specified
6-Bromo-2-halo-1-methyl-imidazo[4,5-b]pyridinePhenylboronic acid, Pd catalyst, base (Suzuki coupling)2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PHIP)Not Specified

Introduction of Diverse Substituents (e.g., Nitrile, Cyano, Amidino)

The introduction of nitrile, cyano, and amidino groups onto the imidazo[4,5-b]pyridine scaffold has been explored to modulate the electronic and steric properties of the molecule, often leading to enhanced biological activity.

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their biological activities. nih.gov For example, 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile was prepared from the corresponding 2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine via methylation with methyl iodide in the presence of sodium hydride. nih.gov The nitrile group in these derivatives can be further converted to an amidine group through reactions like the Pinner reaction. nih.gov

The synthesis of these derivatives often involves the initial construction of a substituted 2-phenyl-1H-imidazo[4,5-b]pyridine core, followed by N-methylation and other functional group transformations.

The following table details the synthesis of representative nitrile and amidino derivatives.

Starting MaterialReagents and ConditionsProductYield (%)
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrileCH3I, NaH, DMF4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile13.2
4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrileCH3I, NaH, DMF4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile12.0
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile1. BSA, THF; 2. LiHDMS4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzimidamide Hydrochloride17.5

Cyclization and Annulation Reactions to Form Fused Ring Systems

Cyclization and annulation reactions provide a powerful tool to construct complex, fused-ring systems from the imidazo[4,5-b]pyridine scaffold. These reactions expand the structural diversity of this heterocyclic core, leading to novel compounds with potentially unique biological properties.

One approach involves the reaction of substituted imidazo[4,5-b]pyridines with cyanoacetylenic tertiary α-alcohols. This reaction proceeds via the addition of the imidazole nitrogen atom to the cyanoacetylenic alcohol, followed by intramolecular cyclization to form novel 1,3-oxazoloimidazopyridine tricyclic fused scaffolds.

Another strategy involves a three-component reaction of 2-aminopyridines, isatins, and isocyanides to assemble tetracyclic fused imidazo[1,2-a]pyridines in a one-pot fashion. najah.edu This reaction proceeds through a Groebke–Blackburn–Bienaymé reaction followed by a retro-aza-ene reaction and subsequent intramolecular nucleophilic reaction. najah.edu

The table below presents examples of cyclization and annulation reactions.

Starting Material(s)Reagents and ConditionsProductYield (%)
Substituted imidazo[4,5-b]pyridines, cyanoacetylenic tertiary α-alcoholsHeat1,3-Oxazoloimidazopyridine tricyclic fused scaffoldsNot Specified
2-Aminopyridines, isatins, isocyanidesHClO4, n-BuOH, refluxTetracyclic fused imidazo[1,2-a]pyridines35-55

Redox Chemistry of the Imidazo[4,5-b]pyridine System

The redox behavior of the imidazo[4,5-b]pyridine system is of interest due to its structural similarity to purines, which play a crucial role in biological electron transfer processes. The electron-donating or -withdrawing nature of substituents on the scaffold can significantly influence its redox properties.

Studies on the electrochemical properties of imidazo[4,5-b]pyridine derivatives have been conducted, often in the context of their application as corrosion inhibitors. nih.gov Potentiodynamic polarization and electrochemical impedance spectroscopy have been used to study the adsorption and corrosion inhibition traits of these compounds on mild steel in acidic media. nih.gov These studies indicate that imidazo[4,5-b]pyridine derivatives can act as efficient corrosion inhibitors, with their inhibition efficiency depending on the concentration and the nature of the substituents. nih.gov

The redox properties are influenced by the electronic nature of the substituents. The presence of electron-donating groups is expected to lower the oxidation potential, making the molecule more susceptible to oxidation, while electron-withdrawing groups would have the opposite effect.

Structure-Activity Relationship (SAR) Studies based on Derivatization

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications of the this compound scaffold influence its biological activity. These studies provide valuable insights for the rational design of more potent and selective therapeutic agents.

SAR studies on various series of imidazo[4,5-b]pyridine derivatives have revealed key structural features that govern their biological effects. For example, in a series of anticancer agents, the nature and position of substituents on the 2-phenyl ring were found to be critical for activity.

The position and electronic nature of substituents on the imidazo[4,5-b]pyridine scaffold have a profound impact on its physicochemical properties and, consequently, its biological activity.

Substituent Position: The regiochemistry of substitution is crucial. For instance, in a series of imidazo[4,5-b]pyridine derivatives evaluated for their antimicrobial activity, the position of alkylation on the imidazole nitrogen (N1 vs. N3) or the pyridine nitrogen (N4) led to regioisomers with distinct biological profiles. nih.gov The specific placement of a substituent can influence the molecule's ability to interact with its biological target.

Electronic Nature: The electronic properties of substituents, whether electron-donating or electron-withdrawing, play a significant role in modulating the scaffold's reactivity and intermolecular interactions. In a study of imidazo[4,5-b]pyridine-based anticancer agents, the introduction of electron-withdrawing groups on the 2-phenyl ring was found to enhance the anticancer activity. Conversely, electron-donating groups can increase the electron density of the heterocyclic system, which can affect its binding affinity to target proteins.

The table below summarizes the impact of substituent variations on the properties of imidazo[4,5-b]pyridine derivatives.

Substituent ModificationImpact on PropertiesBiological Activity Context
Halogenation at C6Provides a handle for cross-coupling reactionsAnticancer, Antimicrobial
Nitrile/Cyano group at 2-phenylModulates electronic propertiesAntiviral, Antiproliferative
Amidino group at 2-phenylIncreases basicity and hydrogen bonding capacityAntiproliferative
Alkylation at N1, N3, or N4Affects regiochemistry and steric hindranceAntimicrobial
Electron-withdrawing group on 2-phenylEnhances electrophilicityAnticancer
Electron-donating group on 2-phenylIncreases electron density and nucleophilicityVaried effects depending on the target

Computational and Theoretical Investigations of 3 Methyl 3h Imidazo 4,5 B Pyridin 2 Amine and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of imidazo[4,5-b]pyridine derivatives.

Geometry Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional structures of these molecules. nih.gov For instance, the geometry of imidazo[4,5-b]pyridine derivatives has been optimized using DFT at the B3LYP/6-311G(d,p) level of theory, and the results have been compared with experimental data from X-ray diffraction. nih.gov Such studies help in understanding the preferred conformations and the spatial arrangement of atoms within the molecule.

The alkylation of the imidazo[4,5-b]pyridine core can result in different regioisomers, with substitution occurring at various nitrogen atoms (N1, N3, or N4). nih.gov DFT calculations have been instrumental in determining the most stable regioisomer among the possible products of such reactions. semanticscholar.org This is crucial for predicting the outcome of synthetic procedures and for understanding the structure-activity relationships of these compounds.

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Molecular Electrostatic Potential)

The electronic properties of 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine and its analogs are key to their reactivity and biological function. DFT calculations provide valuable information on the distribution of electrons within the molecule.

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity. For example, in a study of a bromo-substituted imidazo[4,5-b]pyridine derivative, the HOMO-LUMO energy gap was calculated to be 2.3591 eV. nih.gov The HOMO is often located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts, indicating the sites for electrophilic and nucleophilic attacks, respectively.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons. These maps are used to predict the sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. For imidazo[4,5-b]pyridine derivatives, MEP analysis has been used to identify the reactive sites within the molecule. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of the synthesized compounds. uctm.edu For imidazo[4,5-b]pyridine derivatives, DFT has been used to predict 1H and 13C NMR chemical shifts and infrared (IR) vibrational frequencies. uctm.edu This synergy between theoretical predictions and experimental results is a powerful approach for the structural elucidation of new compounds.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a large molecule, such as a protein (receptor). These methods are invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Investigation of Molecular Recognition with Biological Macromolecules (e.g., proteins like PPAT/CoaD, Aurora Kinases, DHFR)

Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated as inhibitors of several important biological targets.

Aurora Kinases: These enzymes are involved in cell division and are attractive targets for cancer therapy. Molecular docking studies have been performed on imidazo[4,5-b]pyridine derivatives to understand their binding to Aurora A kinase. nih.govacs.org These studies have helped in identifying key structural features required for inhibitory activity and have guided the design of more potent and selective inhibitors. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is another important target for cancer and infectious diseases. Docking studies have been conducted to explore the binding of imidazo[4,5-b]pyridine analogs to the active site of DHFR. nih.gov These studies aim to understand the inhibitory mechanism and to design new inhibitors based on this scaffold. nih.govresearchgate.net

Other Kinases and Enzymes: The versatility of the imidazo[4,5-b]pyridine scaffold has led to its investigation against a range of other biological targets. For example, derivatives have been designed and evaluated as inhibitors of CDK2 and MLK3. nih.govnih.gov Docking studies have been instrumental in understanding the binding modes of these compounds and in optimizing their inhibitory potency.

Understanding Ligand-Binding Interactions at the Molecular Level

Molecular docking studies provide detailed information about the interactions between a ligand and its target protein at the atomic level. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For imidazo[4,5-b]pyridine derivatives, docking studies have revealed the key amino acid residues in the active sites of target proteins that are involved in binding. nih.gov For instance, in the case of Aurora A kinase, 3D contour maps generated from CoMFA and CoMSIA models, along with docking results, have identified the crucial structural requirements for potent inhibition. nih.gov Similarly, for DHFR, docking studies have shown that hydrophobic contacts with specific residues like Leu 22, Phe 31, and Pro 61 can enhance the inhibitory activity. nih.govresearchgate.net This detailed understanding of ligand-binding interactions is essential for the rational design of new and improved inhibitors.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For various derivatives of the imidazo[4,5-b]pyridine system, this method has been instrumental in elucidating the nature and contribution of different types of atomic contacts that stabilize the crystal packing.

In a study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%) interactions. nih.gov This indicates that van der Waals forces and halogen bonding play a crucial role in the supramolecular assembly. The analysis of the shape index did not reveal significant π–π stacking interactions in this particular molecule. nih.gov

Similarly, for other related heterocyclic systems, such as 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, O···H/H···O interactions were found to be dominant, contributing 43.1% to the Hirshfeld surface, followed by H···H contacts at 24.2%. nih.gov In another example involving imidazo[1,2-a]pyridine (B132010) derivatives, N—H···N hydrogen bonds and C—H···π interactions were identified as key contributors to the crystal structure. iucr.org

These findings for analogous compounds suggest that for this compound, a combination of hydrogen bonds (likely involving the amine group and the nitrogen atoms of the heterocyclic core), as well as H···H and C···H/H···C contacts, would be the primary forces governing its crystal packing. The presence of the amino group makes N···H/H···N contacts highly probable and significant.

Table 1: Summary of Dominant Intermolecular Contacts in Imidazo[4,5-b]pyridine Analogs from Hirshfeld Surface Analysis

Compound/AnalogDominant Contact TypesPercentage Contribution
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineH···H42.2%
H···C/C···H23.1%
H···Br/Br···H22.3%
2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ideO···H/H···O43.1%
H···H24.2%
N···H/H···N10%

Note: This table is generated based on data from analogous compounds and is intended to be illustrative of the types of interactions expected for this compound.

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), have provided profound mechanistic insights into the reactivity and electronic properties of imidazo[4,5-b]pyridine derivatives. These studies often explore reaction mechanisms, tautomeric equilibria, and the electronic landscape of the molecules.

For instance, theoretical studies on the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have elucidated the regioselectivity of the reaction. nih.gov The presence of a tautomeric form in the imidazo[4,5-b]pyridine skeleton makes multiple nitrogen atoms (N1, N3, and N4) potential sites for alkylation. nih.gov DFT calculations can help in determining the most probable site of reaction by evaluating the energies of the possible products.

Furthermore, DFT is used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. In a study of various phenyl-3H-imidazo[4,5-b]pyridine derivatives, the HOMO and LUMO distributions were found to be located over the phenyl-3H-imidazo[4,5-b]pyridine skeleton, indicating that this part of the molecule is central to its electronic transitions. nih.gov

Molecular electrostatic potential (MEP) maps, another output of computational studies, are used to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. For imidazo[4,5-b]pyridine derivatives, MEP maps can identify the nitrogen atoms as regions of negative potential, making them susceptible to electrophilic attack or coordination with metal ions. nih.gov

Broader Applications and Future Research Directions in Imidazo 4,5 B Pyridine Chemistry

Role as Core Scaffolds in Complex Molecular Architecture

The imidazo[4,5-b]pyridine nucleus serves as a fundamental building block for the construction of more complex molecules, particularly in the field of medicinal chemistry. uctm.edu Its rigid, planar structure and the presence of multiple nitrogen atoms provide well-defined points for substitution and functionalization, allowing for the systematic exploration of chemical space to achieve desired biological activities.

Derivatives of imidazo[4,5-b]pyridine are recognized as important scaffolds for developing therapeutic agents. uctm.edu They are considered bio-isosteres of purines and can interact with a wide range of biological targets. uctm.edu For instance, certain imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of enzymes like mixed-lineage protein kinase 3 (MLK3), which is implicated in cancer and neurodegenerative diseases. nih.gov The synthesis of various substituted 3H-imidazo[4,5-b]pyridines has led to the identification of compounds with promising anticancer and antimicrobial properties. eurjchem.com

The development of complex molecules from this core structure is exemplified by the synthesis of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, which have been identified as potent and selective ATP-independent Akt inhibitors. nih.gov This highlights the utility of the imidazo[4,5-b]pyridine scaffold in designing molecules with specific and novel mechanisms of action. The ability to generate libraries of these compounds through various synthetic methods facilitates the discovery of new and potent biologically active agents. eurjchem.comnih.gov

Development of Novel Organic Reactions and Methodologies

The pursuit of efficient and versatile methods for the synthesis of imidazo[4,5-b]pyridine derivatives has spurred the development of novel organic reactions and methodologies. Researchers have moved beyond traditional condensation reactions to explore more sophisticated and environmentally benign approaches.

One notable advancement is the use of microwave-assisted organic synthesis (MAOS), which has been shown to reduce reaction times, increase yields, and lead to cleaner reaction profiles for the preparation of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines. eurjchem.com Another innovative approach involves a tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction followed by in situ nitro group reduction and subsequent heteroannulation. This method allows for the rapid construction of the imidazo[4,5-b]pyridine skeleton from readily available starting materials like 2-chloro-3-nitropyridine (B167233). acs.org

The alkylation of the imidazo[4,5-b]pyridine core is a key step in the diversification of this scaffold. mdpi.com However, this reaction can often lead to a mixture of regioisomers. mdpi.com Phase transfer catalysis (PTC) has been employed to control the regioselectivity of N-alkylation, providing access to specific isomers which is crucial for structure-activity relationship (SAR) studies. mdpi.comnih.gov Furthermore, the reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326) has been shown to produce 3H-imidazo[4,5-b]pyridines through a selective intramolecular cyclization, demonstrating the development of highly specific cyclization strategies. acs.org

MethodologyStarting MaterialsKey FeaturesResulting CompoundsReference
Microwave-Assisted Synthesis5-Bromopyridine-2,3-diamine and various aldehydesReduced reaction times, higher yields, cleaner reactions6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines eurjchem.com
Tandem SNAr/Reduction/Heteroannulation2-Chloro-3-nitropyridine, primary amines, and aldehydesHighly efficient, clean, and simple one-pot procedureFunctionalized imidazo[4,5-b]pyridines acs.org
Phase Transfer Catalysis (PTC) Alkylation6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and alkyl halidesControl over regioselectivity of N-alkylationN-substituted imidazo[4,5-b]pyridine regioisomers mdpi.comnih.gov
Selective Intramolecular Cyclization1-Aryl-5-amino-4-(cyanoformimidoyl)imidazoles and malononitrileSelective reaction on the cyanoformimidoyl substituent3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines acs.org

Potential in Catalysis and Ligand Design

The structural features of imidazo[4,5-b]pyridines, particularly the presence of multiple nitrogen atoms with available lone pairs of electrons, make them attractive candidates for applications in catalysis and as ligands in organometallic chemistry. acs.org The nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings can act as coordination sites for metal ions, forming stable complexes.

The coordination chemistry of related 2-aminopyridine (B139424) derivatives has been explored, demonstrating their ability to form complexes with metal ions like silver(I) and copper(II). mdpi.com In these complexes, the endocyclic nitrogen of the pyridine ring and the exocyclic amino group can both participate in coordination, leading to the formation of monomeric, dimeric, or polymeric structures. mdpi.com This suggests that 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine and its derivatives could also serve as versatile ligands.

The potential for these compounds to act as ligands is significant for the development of new catalysts for a variety of organic transformations. The electronic properties of the imidazo[4,5-b]pyridine ring system can be tuned by introducing different substituents, which in turn would modulate the properties of the resulting metal complexes, influencing their catalytic activity and selectivity. While this area is still developing, the foundational knowledge of their coordination behavior with metals opens up promising avenues for future research in catalysis. uctm.edu

Advanced Material Science Applications

The unique structural and electronic properties of imidazo[4,5-b]pyridine derivatives also position them as promising candidates for applications in advanced material science. acs.org Their inherent aromaticity and the presence of both electron-donating and electron-accepting nitrogen atoms can give rise to interesting photophysical and electronic properties.

Research has indicated that these heterocyclic systems can participate in proton- and charge-transfer processes, which are fundamental to the function of many organic electronic materials. acs.org These properties are crucial for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to functionalize the imidazo[4,5-b]pyridine core allows for the fine-tuning of these properties to meet the specific requirements of a particular application. For example, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO and LUMO energy levels, thereby influencing the material's color of emission or its efficiency in charge transport. DFT computations have been used to study the global and local reactivities of these derivatives, providing insights into their potential as corrosion inhibitors for metallic surfaces. uctm.edu

Emerging Trends in Imidazo[4,5-b]pyridine Research

The field of imidazo[4,5-b]pyridine research is continuously evolving, with several emerging trends pointing towards exciting future directions. A major focus remains on the development of new therapeutic agents. Recent studies have highlighted the potential of 3H-imidazo[4,5-b]pyridine derivatives as inhibitors of various kinases, including mixed lineage kinase 3 (MLK3) and Akt, which are key targets in cancer therapy. nih.govnih.gov The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties is an active area of investigation.

Another significant trend is the development of more efficient and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems and one-pot multi-component reactions to construct the imidazo[4,5-b]pyridine scaffold with greater atomic economy and reduced environmental impact. nih.gov The application of computational methods, such as DFT calculations and molecular docking, is becoming increasingly integral to both the design of new molecules and the elucidation of their reaction mechanisms and biological activities. uctm.edumdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine, and how is purity optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting this compound with epoxides under basic conditions (e.g., KOH in H₂O/dioxane at 110°C) yields derivatives. Post-synthesis purification involves extraction with ethyl acetate, solvent removal under reduced pressure, and recrystallization (ethanol/water mixtures). Yield optimization requires careful control of stoichiometry, temperature, and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are essential. NMR confirms the methyl group's position and amine functionality, while IR identifies N-H stretching vibrations (3200–3400 cm⁻¹). Mass spectrometry (MS) validates molecular weight (134.14 g/mol), and elemental analysis ensures purity .

Q. How is crystallographic data for imidazo[4,5-b]pyridine derivatives analyzed?

  • Methodology : Single-crystal X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. Crystallization conditions (solvent, temperature) must be optimized to obtain high-quality crystals. Data interpretation includes R-factor analysis and electron density maps .

Advanced Research Questions

Q. How can DFT studies guide the optimization of synthetic pathways?

  • Methodology : Density Functional Theory (DFT) predicts reaction intermediates and transition states. For imidazo[4,5-b]pyridine derivatives, DFT calculates electronic properties (e.g., HOMO-LUMO gaps) and steric effects to optimize arylidenemalononitrile coupling reactions. This reduces trial-and-error experimentation and improves regioselectivity .

Q. What structural features enable 3-Methyl derivatives to act as allosteric Akt inhibitors?

  • Methodology : The methyl group at position 3 stabilizes hydrophobic interactions with Akt's pleckstrin homology (PH) domain, preventing membrane translocation. Co-crystallization studies (e.g., PDB: 4EKL) and surface plasmon resonance (SPR) validate binding. Modifications to the imidazo[4,5-b]pyridine core enhance selectivity over ATP-competitive inhibitors .

Q. How do in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies validate Akt inhibition?

  • Methodology : Oral administration in murine models (e.g., 10–50 mg/kg doses) measures plasma half-life (t½) and bioavailability. PD markers include phosphorylation levels of downstream targets (PRAS40, p70S6K) via Western blot. Tissue distribution studies (LC-MS/MS) confirm blood-brain barrier penetration .

Q. What computational strategies predict off-target effects of imidazo[4,5-b]pyridine derivatives?

  • Methodology : Molecular docking (AutoDock Vina) screens kinase panels (e.g., 400+ kinases) to assess selectivity. Molecular dynamics (MD) simulations (AMBER or GROMACS) evaluate binding stability over 100-ns trajectories. Free energy calculations (MM-GBSA) quantify affinity differences between Akt isoforms .

Q. How are PROTAC degraders designed using this scaffold?

  • Methodology : Conjugating this compound to E3 ligase ligands (e.g., thalidomide analogs) via PEG linkers creates proteolysis-targeting chimeras (PROTACs). Cellular assays (e.g., Western blot for Akt degradation) and ternary complex formation (SPR/ITC) validate efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.